molecular formula C12H12N2O B12872357 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 613686-09-2

1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-

Cat. No.: B12872357
CAS No.: 613686-09-2
M. Wt: 200.24 g/mol
InChI Key: GWKJMQIZQXISSV-UHFFFAOYSA-N
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Description

1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al₂O₃) at room temperature . This method yields the desired product in moderate to good yields. Industrial production methods may involve similar reactions but optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, its pyrazole ring structure allows it to interact with biological targets, potentially inhibiting or modulating enzyme activity .

Comparison with Similar Compounds

1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

613686-09-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(2-pyrazol-1-ylphenyl)propan-1-one

InChI

InChI=1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3

InChI Key

GWKJMQIZQXISSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1N2C=CC=N2

Origin of Product

United States

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